Methyl 4-Chloropicolinate

Beschreibung

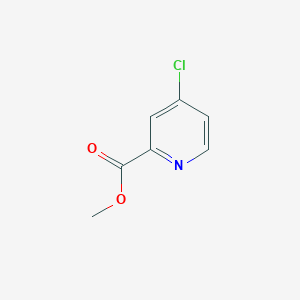

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTENWIPSWAMPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356253 | |

| Record name | Methyl 4-Chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24484-93-3 | |

| Record name | Methyl 4-Chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Chloropicolinate

Classical Synthetic Routes to Methyl 4-Chloropicolinate

Methyl 4-chloropicolinate is a significant intermediate in organic synthesis, particularly in the preparation of pharmaceuticals. Various classical synthetic methodologies have been developed for its preparation, primarily starting from picolinic acid derivatives. These routes involve key chemical transformations such as chlorination and esterification, which have been optimized to improve yield and purity.

Synthesis from 2-Picolinic Acid via 4-Chloropicolinoyl Chloride

A prevalent and widely documented method for synthesizing methyl 4-chloropicolinate begins with 2-picolinic acid. chemicalbook.comchemicalbook.com This process is a two-step reaction sequence involving the initial formation of an acid chloride intermediate, which is then esterified. chemicalbook.com A notable feature of this route is the simultaneous chlorination of the pyridine (B92270) ring at the 4-position and the conversion of the carboxylic acid to an acyl chloride. nih.gov

The conversion of 2-picolinic acid into 4-chloropicolinoyl chloride is typically achieved using thionyl chloride (SOCl₂), often in the presence of a catalyst. nih.govumsl.edu The reaction involves heating the mixture, which facilitates both the formation of the acid chloride and the chlorination of the pyridine ring. guidechem.com

Reaction Optimization: The efficiency of the chlorination step is influenced by several factors, including temperature, reaction time, and the use of catalysts. N,N-dimethylformamide (DMF) is frequently added in catalytic amounts to facilitate the reaction. chemicalbook.comumsl.eduguidechem.com One procedure involves adding anhydrous DMF to thionyl chloride at 40-48°C, followed by the portion-wise addition of 2-picolinic acid. chemicalbook.com The mixture is then heated to around 72°C and refluxed for an extended period, often 16 hours or longer, to ensure the completion of the reaction, which is characterized by vigorous evolution of sulfur dioxide (SO₂) gas. chemicalbook.comnih.govguidechem.com The use of catalysts like bromine or sodium bromide has also been reported to efficiently produce the chlorinated intermediate in high purity and yield. patsnap.comgoogle.comgoogle.com After the reaction, excess thionyl chloride is typically removed under reduced pressure, often with the azeotropic aid of a solvent like toluene (B28343). chemicalbook.comguidechem.com

Mechanistic Considerations: The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. libretexts.org The chloride ion generated in the process then acts as a nucleophile. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. chemtube3d.com In the case of 2-picolinic acid, the reaction conditions, particularly the high temperature and prolonged reaction time, also promote electrophilic chlorination at the 4-position of the pyridine ring, a phenomenon observed when reacting picolinic acid with thionyl chloride. nih.govresearchgate.net The presence of DMF as a catalyst proceeds through the formation of an imidoyl chloride intermediate. echemi.com

Table 1: Reaction Conditions for Chlorination of 2-Picolinic Acid

| Chlorinating Agent | Catalyst | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| Thionyl chloride | N,N-dimethylformamide (DMF) | 72°C | 16 hours | chemicalbook.com |

| Thionyl chloride | None specified | 80°C | 3 days | |

| Thionyl chloride | N,N-dimethylformamide (DMF) | Reflux | 16 hours | guidechem.com |

| Thionyl chloride | Bromine | 85°C | 3-4 hours | google.com |

Following the formation of 4-chloropicolinoyl chloride, the crude intermediate is esterified by reacting it with methanol (B129727). chemicalbook.com This step converts the highly reactive acid chloride into the more stable methyl ester.

Reaction Conditions: The esterification is typically carried out by adding the crude acid chloride residue to methanol at a reduced temperature, often in an ice bath, to control the exothermic reaction. chemicalbook.com The mixture is stirred for a period ranging from 30 minutes to an hour at room temperature. chemicalbook.comchemicalbook.com After the reaction, a work-up procedure is necessary to isolate the product. This usually involves quenching the reaction and neutralizing the excess acid (like HCl formed during the reaction) with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is neutral or slightly basic (pH 8-9). chemicalbook.comchemicalbook.com The product is then extracted into an organic solvent like ethyl acetate. chemicalbook.com

Table 2: Conditions for Esterification of 4-Chloropicolinoyl Chloride

| Alcohol | Temperature | Reaction Time | Neutralizing Agent | Reported Yield | Reference |

|---|---|---|---|---|---|

| Methanol | Ice bath, then room temperature | 45 minutes | Sodium bicarbonate | 85% | chemicalbook.com |

| Methanol | Ice bath, then room temperature | 1 hour | Saturated sodium bicarbonate | 57% | |

| Methanol | 0°C, then room temperature | 1 hour | Saturated sodium bicarbonate | 55% | guidechem.com |

Preparation from 4-Chloropyridine-2-carboxylic Acid

An alternative synthetic route utilizes 4-chloropyridine-2-carboxylic acid as the starting material. chemicalbook.com This method avoids the need for chlorination of the pyridine ring during the synthesis, as the chlorine atom is already in the desired position. The process involves a one-pot conversion to the methyl ester.

This synthesis involves the conversion of the carboxylic acid to its corresponding acid chloride using oxalyl chloride, followed by in-situ esterification with methanol. chemicalbook.com

A suspension of 4-chloropyridine-2-carboxylic acid in a solvent like methylene (B1212753) chloride is treated with oxalyl chloride. chemicalbook.com A catalytic amount of DMF is added at 0°C, which initiates the formation of the acid chloride, evidenced by significant gas evolution. chemicalbook.com The reaction is stirred at room temperature for approximately 1.5 hours. chemicalbook.com After concentrating the mixture to remove excess reagents and solvent, dry methanol is added to the crude acyl chloride residue. chemicalbook.com The subsequent esterification is rapid, typically requiring about 30 minutes of stirring at room temperature. chemicalbook.com The reaction is then quenched with a 5% sodium bicarbonate solution to neutralize the mixture. chemicalbook.com Standard extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration in vacuo yields the crude product. chemicalbook.com Purification by trituration provides methyl 4-chloropicolinate as a light yellow solid with a reported yield of 90%. chemicalbook.com

Synthesis via 2-Picolinic Acid Hydrochloride and Methyl 2-Picolinate Hydrochloride Mixture

A distinct method involves the initial preparation of a mixture of 2-picolinic acid hydrochloride and methyl 2-picolinate hydrochloride, which then undergoes chlorination. google.com

First, 2-picolinic acid is reacted with thionyl chloride in methanol at low temperatures. google.com The reaction is gradually warmed and then refluxed for several hours. Cooling and filtration yield a white crystalline mixture of 2-picolinic acid hydrochloride and methyl 2-picolinate hydrochloride.

This mixture, along with sodium bromide, is then added to thionyl chloride and heated to reflux for approximately 16 hours to effect chlorination at the 4-position. After chlorination, the excess thionyl chloride is removed, and methanol is added, followed by another period of reflux to complete the esterification. The final work-up involves cooling, filtration, and neutralization with sodium carbonate to precipitate the product, which can be further purified by recrystallization to obtain methyl 4-chloropicolinate as white needle-like crystals.

Chlorination with Thionyl Chloride in the Presence of a Catalyst

The synthesis of Methyl 4-chloropicolinate typically commences with picolinic acid. nih.govuni-marburg.de A key step in this process is the conversion of picolinic acid into 4-chloropicolinoyl chloride through a reaction with thionyl chloride (SOCl₂). nih.gov This reaction is a dual chlorination process. uni-marburg.de

The reaction is generally performed by treating picolinic acid with an excess of thionyl chloride. umsl.edu The mixture is heated, often to around 72°C, for an extended period to ensure the completion of the reaction. nih.govumsl.edu During this process, the evolution of sulfur dioxide (SO₂) gas is observed. umsl.edu The presence of a catalyst is crucial for the efficiency and success of this transformation. uni-marburg.degoogle.com While various catalysts can be used, such as bromine or sodium bromide, N,N-dimethylformamide (DMF) is also a commonly employed catalyst for this type of reaction. uni-marburg.degoogle.com The use of a catalyst facilitates the chlorination at the 4-position of the pyridine ring and the conversion of the carboxylic acid group to an acyl chloride.

Table 1: Reaction Parameters for Chlorination of Picolinic Acid

| Reactant | Reagent | Catalyst | Temperature | Reaction Time | Product |

|---|

This table presents typical conditions for the chlorination reaction.

Subsequent Reaction with Methanol

Following the formation of 4-chloropicolinoyl chloride, the next step is an esterification reaction with methanol (CH₃OH) to yield the final product, Methyl 4-chloropicolinate. nih.gov After the chlorination reaction, excess thionyl chloride is typically removed, often by distillation, sometimes with the aid of a solvent like toluene. umsl.edu

The crude 4-chloropicolinoyl chloride is then carefully reacted with methanol. nih.gov This step is an example of nucleophilic acyl substitution, where the methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the substitution of the chloride atom with a methoxy (B1213986) group (-OCH₃), forming the methyl ester. The reaction is exothermic and often carried out at reduced temperatures, for instance, by adding the acyl chloride intermediate to methanol in an ice bath to control the reaction rate. researchgate.netgoogle.com The reaction mixture is typically stirred for a period to ensure complete conversion. nih.gov The final product, Methyl 4-chloropicolinate, is then isolated and purified from the reaction mixture.

Advanced Synthetic Strategies and Modifications

Catalytic Approaches in Methyl 4-Chloropicolinate Synthesis

Catalysis plays a pivotal role in the synthesis of Methyl 4-chloropicolinate, particularly in the initial chlorination step. The choice of catalyst can influence reaction conditions, yield, and purity of the intermediate, 4-chloropicolinoyl chloride.

Dimethylformamide (DMF) is frequently used as a catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride. uni-marburg.deumsl.edu In the context of synthesizing 4-chloropicolinoyl chloride from picolinic acid, DMF accelerates the reaction. uni-marburg.de

The catalytic mechanism involves the reaction of DMF with thionyl chloride to form a Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. This intermediate is a highly reactive electrophilic species. The Vilsmeier reagent then reacts with the carboxylic acid (picolinic acid), activating it for the subsequent nucleophilic attack by the chloride ion. This catalytic cycle allows the reaction to proceed under milder conditions and often with improved efficiency compared to the uncatalyzed reaction.

Green Chemistry Principles in Synthesis of Methyl 4-Chloropicolinate

There is no specific information available in the provided search results regarding the application of green chemistry principles to the synthesis of Methyl 4-Chloropicolinate.

Derivatization Reactions of Methyl 4-Chloropicolinate

The chemical structure of methyl 4-chloropicolinate allows for a range of derivatization reactions, enabling the synthesis of a wide array of novel compounds. These reactions can be broadly categorized into the formation of amide derivatives, substitution reactions at the pyridine ring, and reactions involving the methyl ester.

The methyl ester group of methyl 4-chloropicolinate can be converted into an amide functionality through various coupling reactions. This transformation is a common strategy to introduce new structural diversity and is often a key step in the synthesis of biologically active molecules.

While direct coupling of methyl 4-chloropicolinate with acid chlorides is not a standard method for amide formation, a related two-step process is commonly employed. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated to an acid chloride. This activated intermediate can then be reacted with a wide range of amines to form the desired amide derivatives. The general principle of this transformation is illustrated in the synthesis of various carboxamides from related chloropicolinate structures. For instance, in the synthesis of novel inhibitors for Mycobacterium tuberculosis, a similar scaffold, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, was coupled with different acid chlorides to yield a series of amide derivatives.

The synthesis of urea (B33335) and thiourea (B124793) derivatives from methyl 4-chloropicolinate typically involves its conversion to an amine-containing intermediate. For example, the chloro group at the 4-position can be substituted with an amino group, which can then react with isocyanates or isothiocyanates to form urea or thiourea linkages, respectively. This approach has been successfully applied to similar chloropicolinate systems to generate libraries of compounds with potential biological activities.

Table 1: Examples of Amide, Urea, and Thiourea Derivative Synthesis from a Chloropicolinate Scaffold This table is based on methodologies applied to similar chloropicolinate structures and is illustrative of the potential transformations of Methyl 4-Chloropicolinate.

| Derivative Type | Reagents | General Structure of Product |

| Amide | R-COCl, Pyridine | 4-Cl-Picolinamide-R |

| Urea | R-NCO, Triethylamine | 4-Cl-Picolinyl-NH-CO-NH-R |

| Thiourea | R-NCS, Triethylamine | 4-Cl-Picolinyl-NH-CS-NH-R |

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 4-position for such transformations.

Nucleophilic aromatic substitution can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiols, leading to the corresponding 4-substituted picolinates. The reaction is typically carried out in the presence of a base and at elevated temperatures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. In a Suzuki coupling, methyl 4-chloropicolinate can be reacted with a boronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl or 4-heteroarylpicolinate. The Buchwald-Hartwig amination allows for the coupling of methyl 4-chloropicolinate with a wide range of primary and secondary amines to produce 4-aminopicolinate derivatives.

Table 2: Examples of Substitution Reactions on the Pyridine Ring This table provides a conceptual overview of potential substitution reactions.

| Reaction Type | Coupling Partner | Catalyst/Base | General Product Structure |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | 4-R-Picolinate |

| Buchwald-Hartwig Amination | R-NH₂ | Pd catalyst, Base | 4-(R-NH)-Picolinate |

| Nucleophilic Substitution | Nu-H | Base | 4-Nu-Picolinate |

The methyl ester group of methyl 4-chloropicolinate can undergo several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-chloropicolinic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

Transesterification: The methyl group of the ester can be exchanged with other alkyl groups by reacting methyl 4-chloropicolinate with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction is often facilitated by using the desired alcohol as the solvent.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-chloropyridin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally performed in an anhydrous ethereal solvent.

The hydrochloride salt of methyl 4-chloropicolinate can be prepared by reacting the free base with hydrochloric acid. uit.no One synthetic method involves dissolving methyl 4-chloro-2-pyridinecarboxylate in an organic solvent and slowly adding a solution of hydrochloric acid. The reaction mixture may be heated or stirred to facilitate the reaction. Upon completion, the hydrochloride salt can be isolated by filtration and crystallization. uit.no Another approach to obtaining the hydrochloride salt involves the esterification of 4-chloro-2-pyridinecarboxylic acid with methanol in the presence of thionyl chloride, which also serves as a source of HCl. rvrlabs.com

Applications of Methyl 4 Chloropicolinate in Organic Synthesis and Medicinal Chemistry

Intermediate in Pharmaceutical Development

The structural characteristics of methyl 4-chloropicolinate make it a valuable precursor in the synthesis of several active pharmaceutical ingredients (APIs). nbinno.com Its derivatives have been investigated for their potential in addressing a range of diseases, including cancer and infectious diseases. nbinno.com

Precursor for Anti-inflammatory Agents

Nitropyridine compounds, for which methyl 4-chloropicolinate can be a precursor, are important intermediates in the synthesis of compounds with potential therapeutic applications, including as anti-inflammatory drugs. google.com For instance, a synthetic pathway to produce various diaromatic ethers with potential anti-inflammatory activity involves the reaction of methyl 4-chloropicolinate with substituted amines, followed by treatment with 4-aminophenol. nih.gov

Precursor for Anti-cancer Drugs, e.g., Sorafenib

Methyl 4-chloropicolinate is a key intermediate in the synthesis of the anti-cancer drug Sorafenib. chembk.comsynzeal.comcleanchemlab.com It is used in the preparation of the picolinamide (B142947) portion of the Sorafenib molecule. chembk.comcleanchemlab.comchemicea.com The synthesis involves the use of Methyl 4-Chloropicolinate Hydrochloride, which is a salt of the primary compound. synzeal.comcleanchemlab.com

Synthesis of Anti-Tuberculosis Agents

The fight against tuberculosis has led researchers to explore novel chemical scaffolds, and derivatives of methyl 4-chloropicolinate have emerged as promising candidates. These compounds have shown potential as inhibitors of essential mycobacterial enzymes.

Researchers have synthesized a series of novel chloropicolinate amides and urea (B33335) derivatives with the aim of inhibiting Mycobacterium tuberculosis. nih.govacs.orgnih.govacs.orgresearchgate.net These compounds were created by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides, ureas, and thioureas. nih.govacs.orgnih.govacs.orgresearchgate.net The resulting thirty new compounds were characterized using various spectroscopic and analytical techniques. nih.govnih.govresearchgate.net Out of these, five compounds demonstrated significant in vitro antimycobacterial activity with low cytotoxicity. nih.govnih.govresearchgate.net These promising compounds are considered potential candidates for further development as anti-TB drugs. nih.govnih.govresearchgate.netresearchgate.net The synthesis strategy involved combining the isonicotinamide (B137802) moiety, known for its anti-TB activity, with the chloropicolinate moiety. acs.orgmdpi.com

The biological activity of the synthesized chloropicolinate analogues is significantly influenced by their chemical structures. vulcanchem.com Studies have revealed that the presence of halogen substituents on the pyridine (B92270) ring, particularly at the 3 and 6 positions, plays a crucial role in their antimycobacterial activity. vulcanchem.com

Key findings from structure-activity relationship (SAR) studies include:

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens, on the heterocyclic skeleton tends to increase the anti-tuberculosis activity. acs.org This is attributed to an increase in the hydrophilicity of the molecule. acs.orgmdpi.com

Substituent Rigidity: Conversely, rigid donor groups as substituents on the heterocyclic scaffold can lead to higher minimum inhibitory concentration (MIC) values, indicating reduced activity. acs.org

Halogenation: Halogenation at the 3-position of the picolinate (B1231196) structure has been shown to enhance activity against M. tuberculosis. vulcanchem.com

Amide and Urea Moieties: The carboxamide at the 2-position is critical for hydrogen bonding with target proteins, while the introduction of urea and thiourea (B124793) moieties has also yielded compounds with good MIC values. nih.govvulcanchem.com

The following table summarizes the antimycobacterial activity of selected chloropicolinate derivatives.

| Compound | MIC (μg/mL) against M. tuberculosis H37Rv |

| 10 | Good |

| 16 | Good |

| 19 | Good |

| 22 | Good |

| 28 | Good |

Data sourced from a study on novel chloropicolinate derivatives. nih.gov

The mechanism of action for these chloropicolinate derivatives is believed to involve the inhibition of the MurB enzyme, which is essential for the biosynthesis of peptidoglycan in the bacterial cell wall. mdpi.comvulcanchem.com The Mur pathway begins with the MurA enzyme, followed by the action of MurB, an oxidoreductase that catalyzes an NADPH-dependent reduction step to produce UDP-N-acetylmuramic acid (UDP-MurNAc). nih.gov

Molecular docking studies have provided insights into how these compounds interact with the MurB enzyme. nih.govresearchgate.netresearchgate.netmdpi.com The chloropicolinate derivatives are proposed to bind to the active site of MurB, with strong interactions facilitated by hydrogen bonding. nih.govresearchgate.netresearchgate.netmdpi.com Halogen substitutions on the compounds appear to enhance these interactions. mdpi.comvulcanchem.com The inhibition of MurB disrupts the cell wall synthesis process, ultimately leading to bacterial death.

Development of Novel Heterocyclic Scaffolds with Biological Activity

Researchers have utilized methyl 4-chloropicolinate and its derivatives to construct novel heterocyclic frameworks with significant biological potential. A notable area of research involves the design and synthesis of new compounds with antimycobacterial properties.

In one strategic approach, scientists designed new heterocyclic scaffolds by mimicking two distinct moieties known for their biological activities: the isonicotinamide group, recognized for its anti-tuberculosis (anti-TB) effects, and the chloropicolinate amide moiety, known for reducing unwanted bacterial growth. nih.govacs.org This led to the synthesis of a series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea derivatives. acs.orgresearchgate.net The process involved coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides and other reagents. nih.govacs.org

Subsequent in vitro testing of these newly synthesized compounds against Mycobacterium tuberculosis revealed that several derivatives exhibited promising activity, with some showing low cytotoxicity. acs.org This line of research demonstrates the utility of the chloropicolinate scaffold in developing new potential therapeutic agents against tuberculosis. nih.govacs.org

Table 1: Research Findings on Novel Heterocyclic Scaffolds

| Scaffold Class | Synthetic Precursor | Target Biological Activity | Research Outcome |

| Chloropicolinate Amides, Ureas, and Thioureas | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Anti-tuberculosis (Anti-TB) | Several synthesized compounds showed good minimum inhibitory concentration (MIC) values against M. tuberculosis with low cytotoxicity. acs.org |

Role in Drug Discovery and Development Programs

Methyl 4-chloropicolinate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com Its structural features are leveraged in drug design to create molecules with specific biological activities, making it a key component in many drug discovery and development pipelines. nbinno.com

A prominent example of its application is in the synthesis of the anti-cancer drug Sorafenib. sincerechemical.comchembk.com Methyl 4-chloropicolinate is an important intermediate in the manufacturing process of this targeted therapy drug. sincerechemical.com Beyond this specific case, the compound is also employed in the development of other pharmaceuticals, including anti-inflammatory drugs. chemimpex.com The ability to use methyl 4-chloropicolinate to build more complex molecules makes it a valuable tool for medicinal chemists aiming to create new therapeutic agents. chemimpex.com

Table 2: Pharmaceutical Applications of Methyl 4-Chloropicolinate

| Drug/Drug Class | Therapeutic Area | Role of Methyl 4-Chloropicolinate |

| Sorafenib | Oncology (Anti-cancer) | Key intermediate in the synthesis process. sincerechemical.comchembk.com |

| Anti-inflammatory drugs | Inflammation | Serves as an important intermediate for synthesis. chemimpex.com |

| General Pharmaceuticals | Various | Utilized as a building block for diverse APIs. nbinno.compharmacompass.com |

Applications in Agrochemicals

The chemical properties of methyl 4-chloropicolinate also make it a valuable precursor in the agrochemical industry for creating products that protect crops and improve yields. chemimpex.com

Formulation of Herbicides

Methyl 4-chloropicolinate and its derivatives are used in the formulation of herbicides. chemimpex.comguidechem.com Chloropicolinate amides, in particular, are known to be effective herbicidal agents. nih.govacs.org The mechanism of action for some herbicides derived from this compound involves the inhibition of acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. guidechem.com Disrupting this pathway effectively controls the growth of weeds. guidechem.com This targeted action allows for the development of selective herbicides that manage unwanted plants with minimal damage to the desired crops. guidechem.com

Development of Pesticides

In addition to herbicides, methyl 4-chloropicolinate is a building block for other types of pesticides. chemimpex.combiosynce.comvulcanchem.com Its reactive nature allows for its incorporation into a variety of molecular structures designed to target and control agricultural pests. chemimpex.com

Table 3: Agrochemical Applications

| Agrochemical Type | Application | Role of Methyl 4-Chloropicolinate |

| Herbicides | Weed control | Precursor for active ingredients like chloropicolinate amides. nih.govguidechem.com |

| Pesticides | Pest management | Building block in the synthesis of various pesticides. chemimpex.combiosynce.com |

Reagent in General Organic Synthesis

The utility of methyl 4-chloropicolinate extends beyond specific applications in medicine and agriculture into the broader field of organic synthesis. chemicalbook.comchemicalbook.in

Facilitation of Complex Molecular Architectures

Methyl 4-chloropicolinate is a valuable reagent for constructing complex molecular architectures due to its versatile reactivity. nbinno.comchemimpex.com The compound possesses two primary sites for reaction: the chlorine atom on the pyridine ring and the methyl ester group. nbinno.com The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nbinno.com Simultaneously, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical transformations. nbinno.com This dual reactivity enables chemists to use methyl 4-chloropicolinate as a scaffold to build intricate and functionally diverse molecules for various research and industrial applications. nbinno.comchemimpex.com

Use in Material Science for Specialty Polymers and Coatings

While Methyl 4-chloropicolinate is not typically used as a direct monomer in polymerization, its significance in material science lies in its role as a versatile precursor for synthesizing functionalized pyridine-based monomers. The reactive chlorine atom at the 4-position and the methyl ester group provide two distinct sites for chemical modification, allowing for the introduction of polymerizable groups or specific functionalities. nbinno.com This adaptability makes it a valuable starting material for creating sophisticated polymers and coatings with tailored electronic, optical, or chemical properties.

Research has focused on incorporating the pyridine moiety into polymer backbones to create materials with unique capabilities, such as ion-sensing and fluorescence. Pyridine-containing polymers are explored for their potential in creating sensors, catalysts, and materials with specific surface properties. mdpi.comrsc.orgresearchgate.net

Synthesis of Conjugated Polymers for Ion Sensing

One notable application is the synthesis of conjugated polymers containing pyridine derivatives for the detection of metal ions. rsc.org In this approach, pyridine-based monomers are first synthesized and then polymerized, often via cross-coupling reactions, to create a conjugated system. The pyridine nitrogen atom can act as a binding site for metal ions, and this interaction can alter the electronic and photophysical properties of the polymer, enabling its use as a sensor.

For instance, a conjugated polymer (P-1) incorporating a 2,6-substituted pyridine derivative has been designed and synthesized for the selective detection of palladium (Pd²⁺) ions. rsc.org The interaction between the polymer and palladium ions leads to distinct changes in its UV-Vis absorption and fluorescence spectra, providing a basis for sensitive and selective detection. rsc.org The polymer sensor demonstrated a high selectivity for palladium over other transitional metals. rsc.org The addition of Pd²⁺ ions caused a dramatic decrease in the fluorescence intensity, with a detection limit in the micromolar range, highlighting its potential for practical applications in environmental monitoring or process control. rsc.org

| Property | Finding | Source |

| Target Analyte | Palladium ions (Pd²⁺) | rsc.org |

| Sensing Mechanism | Changes in UV-Vis absorption and fluorescence spectra upon ion binding. | rsc.org |

| Selectivity | High selectivity for Pd²⁺ over various other transitional metal ions. | rsc.org |

| Detection Limit | 1 x 10⁻⁶ M in aqueous solution. | rsc.org |

| Structural Basis | The meta-substituted pyridine unit in the polymer backbone provides a specific spatial arrangement for selective metal ion binding. | rsc.org |

Development of Functional Grafted Co-polymers

Methyl 4-chloropicolinate derivatives can also serve as building blocks for grafted co-polymers. In this strategy, a primary polymer backbone, such as polystyrene, is functionalized with pyridine-containing side chains. These grafted polymers can exhibit enhanced thermal stability, as well as novel optical and biological properties.

A study details the synthesis of grafted co-polymers with pyridine-styrene derivatives. mdpi.com These materials were synthesized using a Hantzsch reaction and characterized for their thermal and fluorescent properties. Thermogravimetric analysis (TGA) is a key technique used to determine the thermal stability of such polymers by measuring weight loss as a function of temperature. The resulting pyridine-based polymer compounds showed enhanced fluorescent properties attributable to their unique structure. mdpi.com

| Polymer Sample | Decomposition Temp. at 10% Weight Loss (°C) | Decomposition Temp. at 50% Weight Loss (°C) | Source |

| PMA | 255 | 380 | mdpi.com |

| PMAP | 270 | 410 | mdpi.com |

| PSA | 260 | 395 | mdpi.com |

| PSMP | 285 | 420 | mdpi.com |

This table presents thermal stability data for precursor polymers (PMA, PSA) and their corresponding pyridine-grafted derivatives (PMAP, PSMP), demonstrating the enhanced stability of the functionalized polymers.

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Chloropicolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. acs.orgnih.govcdnsciencepub.comchemicalbook.comechemi.comguidechem.com

The ¹H NMR spectrum of methyl 4-chloropicolinate provides valuable information about the arrangement of protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the pyridine (B92270) ring and the methyl ester group appear as distinct signals. echemi.com The aromatic protons typically resonate in the downfield region due to the deshielding effect of the pyridine ring. echemi.com

The proton at position 6 (H-6), adjacent to the nitrogen atom, appears as a doublet. The proton at position 5 (H-5) shows up as a doublet of doublets due to coupling with both H-6 and H-3. The proton at position 3 (H-3) is observed as a doublet. The methyl ester protons appear as a sharp singlet further upfield, typically around 4.00 ppm. echemi.com Predicted data in DMSO-d6 shows a similar pattern, with the methyl singlet at 3.99 ppm and the aromatic protons between 7.83 and 8.70 ppm. ichemical.com

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-Chloropicolinate in CDCl₃ echemi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.63 | d | 5.4 |

| H-3 | 8.13 | d | 2.1 |

| H-5 | 7.48 | dd | 2.0, 5.3 |

| -OCH₃ | 4.00 | s | - |

Data obtained from a 300 MHz spectrometer.

For derivatives, such as the amides and ureas of methyl 4-amino-3-chloropicolinate, the ¹H NMR spectra confirm the addition of new structural moieties, with characteristic signals for amide N-H protons and additional aromatic or aliphatic protons from the substituents. acs.orgresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For methyl 4-chloropicolinate and its derivatives, distinct signals are observed for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon. nih.govcdnsciencepub.comchemicalbook.comechemi.comguidechem.com

The carbonyl carbon (C=O) of the methyl ester group is typically found in the highly deshielded region of the spectrum, around 165 ppm. The aromatic carbons of the pyridine ring resonate in the 120-150 ppm range. The carbon atom attached to the chlorine (C-4) and the carbons adjacent to the nitrogen atom (C-2 and C-6) have chemical shifts influenced by the electronegativity of these substituents. The methyl ester carbon (-OCH₃) appears at the most upfield position. mdpi.com Analysis of various chloropicolinate derivatives consistently utilizes ¹³C NMR to confirm the carbon framework of the synthesized compounds. acs.orgresearchgate.netacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. acs.orgnih.govcdnsciencepub.comchemicalbook.comechemi.comguidechem.com For methyl 4-chloropicolinate, with a molecular formula of C₇H₆ClNO₂, the expected molecular weight is approximately 171.58 g/mol . nih.gov Mass spectrometry confirms this molecular weight, often by observing the protonated molecular ion [M+H]⁺ at m/z ≈ 172. echemi.comuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.govcdnsciencepub.comchemicalbook.comechemi.comguidechem.com This precision is crucial for unambiguously confirming the chemical formula of a newly synthesized compound. acs.orgacs.orgnih.govresearchgate.net

For methyl 4-chloropicolinate (C₇H₆ClNO₂), the calculated monoisotopic mass is 171.00871 Da. nih.gov HRMS analysis would be expected to yield a mass value extremely close to this theoretical figure, thereby confirming the elemental formula. In studies involving derivatives, such as methyl-4-amino-3-chloro-6-(2-(3-(2-chlorophenyl) thioureido) phenyl) pyridine-2-carboxylate, HRMS is used to validate the final structure. For this derivative, the calculated m/z for [M+H]⁺ was 447.0695, which closely matched the experimentally observed value, confirming the formula C₂₀H₁₆Cl₂N₄O₂S. researchgate.net

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimental results are compared against the theoretical percentages calculated from the compound's chemical formula. This comparison serves as a fundamental check of purity and structural integrity. nih.govcdnsciencepub.comchemicalbook.comechemi.comguidechem.com This method is routinely used in the characterization of new derivatives of methyl 4-chloropicolinate. acs.orgresearchgate.netacs.orgnih.gov

For example, in the characterization of a chloropicolinate thiourea (B124793) derivative (C₂₀H₁₆Cl₂N₄O₂S), the calculated and found elemental compositions were compared to validate the structure. researchgate.net

Table 2: Elemental Analysis Data for a Methyl 4-Chloropicolinate Derivative (C₂₀H₁₆Cl₂N₄O₂S) researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 53.70 | 54.09 |

| Hydrogen (H) | 3.61 | 3.91 |

The close agreement between the calculated and found values provides strong evidence for the proposed chemical formula and the purity of the synthesized compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for the parent methyl 4-chloropicolinate is not detailed in the provided search results, the technique has been successfully applied to several of its more complex derivatives. acs.orgresearchgate.netnih.gov For instance, the crystal structures of two chloropicolinate amide derivatives were determined to confirm the connectivity established by spectroscopic methods. acs.orgnih.gov

One such derivative, compound 15 (C₂₀H₁₄ClF₃N₄O₃), was found to crystallize in an orthorhombic system with the space group Pbca. acs.orgnih.gov Another derivative, compound 18 (C₂₁H₁₆ClF₂N₃O₄), crystallized in a monoclinic system with the space group P2₁/c. acs.orgnih.gov The analysis of these structures provided absolute confirmation of their molecular framework and revealed details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. acs.org The study of pyridine derivatives by X-ray crystallography is common, providing insight into crystal packing and non-covalent interactions. nih.govcdnsciencepub.commdpi.com

Computational Chemistry and in Silico Studies of Methyl 4 Chloropicolinate

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been instrumental in identifying and optimizing derivatives of Methyl 4-chloropicolinate as inhibitors of various drug targets. A notable example is the investigation of chloropicolinate amides and urea (B33335) derivatives as potential inhibitors of Mycobacterium tuberculosis (Mtb). acs.orgnih.gov In silico docking studies were performed on a series of these compounds against the MurB enzyme, which is essential for the biosynthesis of the bacterial cell wall. acs.org

The docking results revealed that these compounds bind effectively within the active site of MurB, forming key interactions with amino acid residues. acs.orgnih.gov For instance, several derivatives demonstrated hydrogen bonding with residues such as SER70, ASN71, and GLY69. nih.gov The presence of the chloropicolinate moiety, combined with various amide and urea functionalities, allows for a range of interactions, including hydrogen bonds and hydrophobic interactions, which contribute to the inhibitory activity. acs.orgnih.gov The introduction of different substituents on the phenyl ring of these derivatives was found to significantly influence their binding affinity and, consequently, their antimycobacterial activity. mdpi.com

The following table summarizes the docking results for selected chloropicolinate derivatives against the MurB enzyme:

Table 1: Molecular Docking Parameters of Chloropicolinate Derivatives against MurB

| Compound | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Amino Acid Residues |

| 8 | -8.83 | 3 | ASN71, SER70(2) |

| 9 | -8.63 | 5 | SER70(2), ASN71, SER130, GLN137 |

| 10 | -9.65 | 3 | SER70, SER254, THR26 |

| 11 | -9.03 | 7 | SER70, SER257, ARG238(3), GLY140, GLU361 |

| 16 | -9.59 | 2 | SER70, THR26 |

| 19 | -9.52 | 4 | ASN71, ARG238, GLY69, ALA67 |

| 22 | -10.86 | 4 | SER70(2), ASN71, GLY69 |

Data sourced from a study on chloropicolinate amides and urea derivatives as MurB inhibitors. nih.gov

Binding energy is a key parameter calculated during molecular docking simulations that estimates the strength of the interaction between a ligand and its target protein. nih.gov A more negative binding energy value typically indicates a more stable and favorable interaction.

In the context of Methyl 4-chloropicolinate derivatives targeting the MurB enzyme, binding energy calculations have been crucial for ranking potential inhibitors. nih.gov For example, compound 22 exhibited the highest binding energy of -10.86 kcal/mol, which correlated with its potent antimycobacterial activity. nih.gov This strong binding was attributed to the formation of four hydrogen bonds with key residues in the active site. nih.gov

The binding energies for a series of chloropicolinate derivatives highlight the structure-activity relationship, where modifications to the core structure lead to variations in binding affinity. nih.gov These calculations, therefore, serve as a valuable predictive tool in the rational design of more effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to determine the relationship between the structural properties of chemical compounds and their biological activities. scik.org This approach is valuable for predicting the activity of new compounds and optimizing existing ones.

While specific QSAR studies focusing solely on Methyl 4-chloropicolinate are not extensively documented in the provided results, the principles of QSAR are highly relevant to the development of its derivatives. For instance, in studies of related heterocyclic compounds, QSAR models have been successfully employed to correlate physicochemical properties (such as hydrophobicity and molar refractivity) with biological activity. researchgate.net Such models can predict the inhibitory potency of new derivatives, guiding the synthesis of compounds with enhanced efficacy. researchgate.net The development of a QSAR model for chloropicolinate derivatives could further elucidate the key structural features required for their biological activity and accelerate the discovery of novel therapeutic agents. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-muenchen.de It is a powerful tool for understanding the reactivity, stability, and spectroscopic properties of molecules. uni-muenchen.deacs.org

DFT calculations have been applied to analyze the structural and electronic properties of molecules similar in complexity to Methyl 4-chloropicolinate, such as in the study of regioselective reactions of pentachloropyridine. researchgate.net These calculations can provide insights into bond dissociation energies, fluoride (B91410) ion affinities, and the relative stabilities of reaction intermediates, which are crucial for understanding reaction mechanisms and predicting product formation. researchgate.net

For Methyl 4-chloropicolinate and its derivatives, DFT could be used to:

Calculate the distribution of electron density and electrostatic potential, identifying sites susceptible to nucleophilic or electrophilic attack.

Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for predicting reactivity.

Analyze the vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

Investigate the geometries of transition states to elucidate reaction pathways.

While a specific DFT study on Methyl 4-chloropicolinate was not found, the application of this method to similar pyridine (B92270) derivatives underscores its potential for providing a deeper understanding of the chemical behavior of this compound. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations can complement molecular docking studies by providing a dynamic picture of the ligand-protein complex. While docking provides a static snapshot of the binding pose, MD simulations can explore the conformational flexibility of both the ligand and the protein, assessing the stability of the binding interactions over time.

For derivatives of Methyl 4-chloropicolinate, MD simulations could be used to:

Validate the binding poses obtained from molecular docking.

Calculate the binding free energy with greater accuracy by sampling a range of conformations.

Investigate the role of water molecules in the binding site.

Identify key residues that are critical for maintaining the stability of the complex.

Although specific MD simulation studies on Methyl 4-chloropicolinate were not identified in the search results, this technique represents a logical next step in the computational investigation of its derivatives as potential therapeutic agents.

Future Directions and Research Gaps in Methyl 4 Chloropicolinate Chemistry

Exploration of Novel Catalytic Systems for Synthesis

The conventional synthesis of methyl 4-chloropicolinate often involves the esterification of 4-chloropicolinic acid, which itself is typically prepared from 2-picolinic acid through chlorination. chemicalbook.comnbinno.com Common methods employ reagents like thionyl chloride or oxalyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF). chemicalbook.comnbinno.com While effective, these methods can generate significant waste and utilize harsh reagents. The future of methyl 4-chloropicolinate synthesis will likely pivot towards the development of more sophisticated and sustainable catalytic systems.

Development of New Bioactive Derivatives with Enhanced Specificity

Methyl 4-chloropicolinate serves as a crucial scaffold for the synthesis of a variety of bioactive molecules. nbinno.com Its derivatives have shown promise in diverse therapeutic areas, including as anti-cancer agents and for the treatment of infectious diseases. nbinno.com For instance, it is a key intermediate in the preparation of the cancer drug sorafenib. sincerechemical.com Moreover, research has demonstrated that chloropicolinate amides and urea (B33335) derivatives exhibit potential as novel inhibitors for Mycobacterium tuberculosis. nih.gov

The future in this domain lies in the rational design and synthesis of new derivatives with enhanced specificity and potency. Structure-activity relationship (SAR) studies, aided by computational modeling, can guide the modification of the methyl 4-chloropicolinate core to optimize interactions with biological targets. A key research direction is the development of derivatives that can overcome drug resistance, a growing challenge in both oncology and infectious disease treatment. The synthesis of novel chloropicolinate derivatives and their subsequent biological evaluation will continue to be a vibrant area of research, with the goal of identifying next-generation therapeutic agents.

| Bioactive Derivative Class | Therapeutic Target/Application | Research Focus |

| Diarylureas (e.g., Sorafenib) | Cancer (Kinase inhibitor) | Overcoming drug resistance, improving pharmacokinetic properties. |

| Chloropicolinate amides/ureas | Mycobacterium tuberculosis | Enhancing anti-tubercular activity, reducing cytotoxicity. nih.gov |

| Pyridineamide derivatives | c-Met inhibitors (Cancer) | Increasing specificity for the c-Met receptor. |

Application in Emerging Fields (e.g., Supramolecular Chemistry, Nanotechnology)

The application of methyl 4-chloropicolinate and its derivatives in emerging scientific fields such as supramolecular chemistry and nanotechnology represents a significant research gap. While the synthesis of new materials is a stated goal for some research groups working with chloropicolinate derivatives, specific applications in these advanced areas are not well-documented in current literature. nih.gov

In supramolecular chemistry, the pyridine (B92270) nitrogen and the chloro- and ester- functionalities of methyl 4-chloropicolinate could potentially be exploited for the construction of novel host-guest systems, molecular sensors, or self-assembling materials. The ability of the pyridine ring to coordinate with metal ions also opens up possibilities for designing new metal-organic frameworks (MOFs) with unique catalytic or sorption properties.

In the realm of nanotechnology, there is a clear absence of research exploring the use of methyl 4-chloropicolinate in the development of nanomaterials. Future investigations could explore the incorporation of this compound into nanoparticles for drug delivery systems, leveraging its bioactive potential. Its derivatives could also be investigated as components of functional polymers or coatings. chemimpex.com The exploration of these frontiers will require interdisciplinary collaboration between synthetic chemists and materials scientists.

Investigation of Metabolites and Environmental Fate of Methyl 4-Chloropicolinate

A critical and largely unaddressed area of research is the comprehensive investigation of the metabolites and environmental fate of methyl 4-chloropicolinate. A material safety data sheet for the hydrochloride salt of this compound explicitly states that no data are available on its ecotoxicity, persistence, degradability, bioaccumulative potential, or mobility in soil. cleanchemlab.com This lack of information is a significant concern, given its use in the synthesis of agrochemicals. chemimpex.com

Studies on related chloropicolinate herbicides have shown that they can be mobile in soil and have the potential to contaminate ground and surface water. researchgate.netmdpi.com The degradation of these herbicides is influenced by factors such as soil pH, moisture, and organic content. researchgate.netmdpi.com It is plausible that methyl 4-chloropicolinate and its derivatives could exhibit similar environmental behavior.

Future research should prioritize the following:

Metabolic Studies: Identifying the metabolic pathways of methyl 4-chloropicolinate in relevant organisms, including soil microbes and mammals. This includes investigating the role of enzymes like cytochrome P450 in its biotransformation. vulcanchem.com

Degradation Studies: Determining the rates and products of abiotic and biotic degradation in soil and aquatic environments.

Ecotoxicological Assessment: Evaluating the potential toxicity of methyl 4-chloropicolinate and its degradation products to non-target organisms.

Sustainable Synthesis and Industrial Scale-Up Considerations

The industrial production of methyl 4-chloropicolinate currently relies on established, yet potentially environmentally burdensome, synthetic routes. chemicalbook.comnbinno.com While these methods are suitable for large-scale production, there is a pressing need to develop more sustainable and cost-effective processes.

Future research in this area should focus on the principles of green chemistry, including:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Energy Efficiency: Developing processes that can be conducted at lower temperatures and pressures.

Catalytic vs. Stoichiometric Reagents: Prioritizing the use of catalytic reagents over stoichiometric ones to minimize waste. nih.gov

The development of continuous flow manufacturing processes for methyl 4-chloropicolinate could also offer significant advantages in terms of safety, efficiency, and scalability. A comparative analysis of existing and novel synthetic routes, considering both economic and environmental factors, will be crucial for guiding future industrial practices.

| Synthesis Consideration | Current Methods | Future Directions |

| Reagents | Thionyl chloride, oxalyl chloride chemicalbook.comnbinno.com | Catalytic systems (e.g., palladium, rhodium), biocatalysts. echemi.com |

| Solvents | Dichloromethane, toluene (B28343) chemicalbook.comechemi.com | Greener solvents, solvent-free conditions. |

| Process | Batch processing | Continuous flow manufacturing. |

| Sustainability | Limited focus | High atom economy, reduced waste, energy efficiency. |

Q & A

Q. What are the standard synthetic protocols for Methyl 4-Chloropicolinate, and how can purity be validated?

- Methodological Answer : Methyl 4-Chloropicolinate is typically synthesized via esterification of 4-chloropicolinic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include refluxing at 60–80°C for 6–12 hours, followed by neutralization and extraction. Purity is validated using:

- 1H/13C NMR to confirm structural integrity (e.g., δ ~3.9 ppm for methyl ester, δ ~8.5 ppm for pyridinyl protons) .

- HPLC with UV detection (λ = 254 nm) to assess chromatographic purity (>98%) .

- Mass spectrometry (MS) for molecular ion confirmation (m/z = 171.58 [M+H]⁺) .

Recrystallization in ethanol/water mixtures is recommended to remove unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing Methyl 4-Chloropicolinate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., methyl ester at δ 3.9–4.1 ppm, aromatic protons at δ 7.5–8.7 ppm). 13C NMR confirms carbonyl (δ ~165 ppm) and chlorinated pyridine carbons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities; retention time ~8.2 minutes .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1720 cm⁻¹ (C=O ester) and ~740 cm⁻¹ (C-Cl stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Methyl 4-Chloropicolinate?

- Methodological Answer : Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from impurities or measurement conditions. To address this:

- Reproduce experiments : Use standardized solvents (e.g., HPLC-grade) and control temperature (25°C ± 0.5°C) .

- Quantify purity : Cross-validate via HPLC and Karl Fischer titration to exclude moisture interference .

- Computational modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters to identify solvent compatibility .

Q. What experimental strategies optimize synthesis yield while minimizing by-product formation?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst concentration (H₂SO₄: 0.5–2.0 mol%), temperature (50–90°C), and reaction time (4–24 hours) to identify optimal conditions .

- By-product analysis : Use GC-MS to identify side products (e.g., dimethyl ether from over-esterification). Mitigate via slow reagent addition and inert atmospheres .

- Catalyst screening : Test alternatives like p-toluenesulfonic acid or ionic liquids to improve selectivity .

Q. How can Methyl 4-Chloropicolinate’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via:

- HPLC for new peaks (e.g., hydrolyzed 4-chloropicolinic acid).

- Mass spectrometry to identify degradation products (e.g., m/z = 137.5 [M+H–CH3OH]⁺) .

- Light sensitivity : Expose to UV (254 nm) and assess photodegradation kinetics using first-order models .

Q. What role does Methyl 4-Chloropicolinate play in medicinal chemistry, and how are structure-activity relationships (SAR) explored?

- Methodological Answer :

- Scaffold functionalization : The 4-chloro and ester groups serve as handles for cross-coupling (e.g., Suzuki-Miyaura) or hydrolysis to carboxylic acid derivatives .

- SAR studies : Synthesize analogs (e.g., 4-fluoro or 4-bromo substitutions) and compare bioactivity (e.g., IC50 in enzyme assays) .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and guide rational design .

Data Presentation and Validation Guidelines

Q. How should researchers present contradictory spectral data in publications?

- Methodological Answer :

- Tabulate comparative data : Include NMR shifts, HPLC retention times, and MS fragments from multiple batches/labs .

- Provide raw data : Deposit unprocessed spectra in supplementary materials with baseline correction annotations .

- Statistical analysis : Apply t-tests or ANOVA to evaluate significance of deviations (e.g., δ ±0.1 ppm in NMR) .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₂ | |

| Average Mass (Da) | 171.580 | |

| Melting Point | 48–50°C (lit.) | |

| HPLC Purity Threshold | >98% (area normalization) | |

| Stability in Dark/Dry Conditions | >24 months at 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.